Oxalacetate

Übersicht

Beschreibung

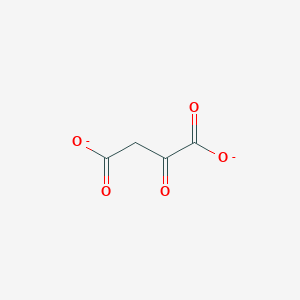

Oxaloacetate(2-) is a C4-dicarboxylate resuting from deprotonation of both carboxy groups of oxaloacetic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a C4-dicarboxylate and an oxo dicarboxylic acid dianion. It derives from a succinate(2-). It is a conjugate base of an oxaloacetic acid.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Oxaloacetate in Neurodegenerative Diseases

Research indicates that oxaloacetate has significant neuroprotective properties. In rodent models of amyotrophic lateral sclerosis (ALS), oxaloacetate treatment preserved motor function and reduced neuroinflammatory cytokines associated with the disease. Specifically, it normalized levels of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) proteins in the spinal cords of affected mice, suggesting a restoration of inflammatory signaling pathways to levels observed in healthy controls .

Cognitive Enhancement

Oxaloacetate has also been shown to stimulate neuronal growth in the hippocampal gyrus, potentially enhancing cognitive functions and memory. Studies have demonstrated its ability to activate transcription factors involved in longevity and neuroprotection, such as FOXO/DAF-16 . The compound's ability to cross the blood-brain barrier further supports its potential as a therapeutic agent for cognitive impairments.

Metabolic Disorders

Energy Metabolism Regulation

Oxaloacetate plays a crucial role in regulating energy metabolism. It has been investigated for its effects on conditions like chronic fatigue syndrome (CFS) and myalgic encephalomyelitis (ME). A randomized controlled trial indicated that supplementation with oxaloacetate significantly reduced fatigue levels in patients with ME/CFS by over 25% compared to a control group . This suggests that oxaloacetate may help restore metabolic balance and improve energy levels.

Liver Protection

In studies focusing on liver health, oxaloacetate has demonstrated protective effects against chemical-induced liver injury. It alleviated oxidative stress caused by hydrogen peroxide and carbon tetrachloride in vitro, indicating its potential as a hepatoprotective agent . This property could be beneficial in treating liver diseases where oxidative stress is a contributing factor.

Cancer Research

Anticarcinogenic Properties

Oxaloacetate has been studied for its anticarcinogenic effects. It interacts with various metabolic pathways that regulate cell proliferation and apoptosis. For instance, it has been shown to modulate lactate dehydrogenase activity, which plays a role in cancer cell metabolism. By influencing these pathways, oxaloacetate may help inhibit tumor growth and promote cancer cell death .

Clinical Case Studies

Analyse Chemischer Reaktionen

Role in the Citric Acid Cycle

Oxaloacetate initiates the cycle by condensing with acetyl-CoA:

| Reaction | Enzyme | ΔG° (kcal/mol) | Reference |

|---|---|---|---|

| Citrate synthase | -7.5 | ||

| Malate dehydrogenase | +7.1 |

-

Citrate synthase employs a nucleophilic addition mechanism, where oxaloacetate’s carbonyl reacts with acetyl-CoA to form citrate .

-

The cycle regenerates oxaloacetate through sequential oxidation of malate, enabling continuous ATP production .

Thermodynamics of Oxaloacetate Reactions

Key thermodynamic parameters for reactions involving oxaloacetate:

| Reaction | ΔG'° (kJ/mol) | ΔH'° (kJ/mol) | Conditions |

|---|---|---|---|

| ATP + Glc → ADP + Glc-6-P | -20.89 | -30.38 | pH 7, I = 0.25 M |

| Malate → Oxaloacetate | +30.0 | — | Standard state |

-

The malate dehydrogenase reaction’s positive ΔG° necessitates coupling with exergonic steps (e.g., citrate synthesis) for thermodynamic feasibility .

Enzymatic Mechanisms and Regulation

a. Citrate Synthase

-

Operates via ordered substrate binding: oxaloacetate binds first, inducing conformational changes that exclude water and prevent acetyl-CoA hydrolysis .

-

The Fe-S cluster in aconitase isomerizes citrate to isocitrate, indirectly regulating oxaloacetate flux .

b. Malate Dehydrogenase (MDH)

-

Mitochondrial MDH utilizes NAD⁺ to oxidize malate, producing oxaloacetate for cycle continuity .

-

Cytoplasmic MDH participates in the malate-aspartate shuttle, transporting reducing equivalents .

Research Findings on Oxaloacetate Reactivity

a. Modulation of Mitochondrial Unfolded Protein Response (UPRmt)

-

Depleting oxaloacetate via aco-2 RNAi upregulates UPRmt genes (e.g., hsp-6, abf-2), enhancing immunity against bacterial pathogens .

-

Supplemental oxaloacetate suppresses UPRmt activation, indicating its role as a metabolic checkpoint .

b. Hepatoprotective Effects

-

Oxaloacetate pretreatment reduces oxidative liver injury by:

c. Thermodynamic Coupling in Metabolic Pathways

-

The Gibbs free energy of ATP hydrolysis drives oxaloacetate carboxylation, illustrating energy transduction between pathways .

Table 1: Key Reactions Involving Oxaloacetate

| Reaction Type | Chemical Equation | Enzyme |

|---|---|---|

| Condensation | Citrate synthase | |

| Oxidation | Malate dehydrogenase | |

| Transamination | Aspartate aminotransferase |

Table 2: Thermodynamic Parameters

| Parameter | Citrate Synthase | Malate Dehydrogenase |

|---|---|---|

| ΔG° (kcal/mol) | -7.5 | +7.1 |

| ΔH° (kJ/mol) | -31.0 | -30.38 |

Eigenschaften

CAS-Nummer |

149-63-3 |

|---|---|

Molekularformel |

C4H2O5-2 |

Molekulargewicht |

130.06 g/mol |

IUPAC-Name |

2-oxobutanedioate |

InChI |

InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)/p-2 |

InChI-Schlüssel |

KHPXUQMNIQBQEV-UHFFFAOYSA-L |

SMILES |

C(C(=O)C(=O)[O-])C(=O)[O-] |

Kanonische SMILES |

C(C(=O)C(=O)[O-])C(=O)[O-] |

Synonyme |

2-OXOBUTANEDIOIC ACID |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.